molecular formula C25H25ClN4O2S2 B12205233 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12205233
M. Wt: 513.1 g/mol
InChI Key: QTNPPHUGLJPNKU-HKWRFOASSA-N
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Description

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of this intermediate with 2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

    Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound shares the chlorobenzyl group but differs in its overall structure and applications.

    2-Chlorobenzoic acid: Another compound with a chlorobenzyl group, but with different functional groups and properties.

Uniqueness

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a thiazolidinone ring, a pyrido[1,2-a]pyrimidin-4-one core, and a dipropylamino group

Properties

Molecular Formula

C25H25ClN4O2S2

Molecular Weight

513.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25ClN4O2S2/c1-3-12-28(13-4-2)22-18(23(31)29-14-8-7-11-21(29)27-22)15-20-24(32)30(25(33)34-20)16-17-9-5-6-10-19(17)26/h5-11,14-15H,3-4,12-13,16H2,1-2H3/b20-15-

InChI Key

QTNPPHUGLJPNKU-HKWRFOASSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Origin of Product

United States

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